molecular formula C2H4O2S<br>C2H4O2S<br>HSCH2COOH B1676293 Thioglycolic acid CAS No. 68-11-1

Thioglycolic acid

Cat. No.: B1676293
CAS No.: 68-11-1
M. Wt: 92.12 g/mol
InChI Key: CWERGRDVMFNCDR-UHFFFAOYSA-N
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Description

Thioglycolic acid, also known as mercaptoacetic acid, is an organic compound with the chemical formula HSCH₂COOH. It is a colorless liquid with a strong, unpleasant odor. This compound contains both a thiol (mercaptan) and a carboxylic acid functional group, making it a versatile reagent in various chemical processes .

Scientific Research Applications

Biomedical Applications

Thioglycolic acid derivatives have been explored for their potential in enhancing the biocompatibility and therapeutic efficacy of biomedical devices and drug delivery systems. For instance, the copolymers of polylactic acid (PLA) and polyglycolic acid (PGA), which can be modified with this compound, show promise in orthopedic applications due to their ability to facilitate slow releases of bioactive agents and improve tissue integration without additional surgery or osteopenia associated with stress shielding. These materials are under investigation for their use in soft tissue repair, osteochondral defect repair, and as vehicles for localized drug delivery in bone and ligament repair processes (Athanasiou, Niederauer, & Agrawal, 1996).

Pharmacological Importance

Alpha-lipoic acid, a derivative of this compound, has been studied extensively for its therapeutic efficacy and safety in the treatment of diabetic polyneuropathy. Clinical trials have shown that alpha-lipoic acid can reduce symptoms and improve neuropathic deficits in diabetic patients, highlighting its importance in managing diabetes-related complications. Furthermore, alpha-lipoic acid's antioxidant properties are leveraged in various formulations to enhance its bioavailability and therapeutic outcomes (Ziegler, Reljanović, Mehnert, & Gries, 2009).

Environmental and Analytical Applications

Low-molecular-weight thiols, including those derived from this compound, play a critical role in maintaining cellular redox homeostasis and are involved in plant responses to stress factors. Advances in analytical methods for detecting thiols have shed light on their biodiversity and significance in plant metabolism, offering insights into environmental stress responses and the potential for bioremediation applications (Pivato, Fabrega-Prats, & Masi, 2014).

Mechanism of Action

Target of Action

Thioglycolic acid (TGA), also known as mercaptoacetic acid, primarily targets the disulfide bonds in the cortex of hair . These bonds are crucial for maintaining the structural integrity of hair proteins, particularly keratin .

Mode of Action

TGA interacts with its targets by breaking the disulfide bonds in the cortex of hair . This interaction is facilitated by the thiol (mercaptan) and carboxylic acid functional groups present in TGA . The breaking of these bonds leads to a change in the structure of the hair proteins, which can result in either a permanent wave (or “perm”) or depilation .

Biochemical Pathways

The primary biochemical pathway affected by TGA involves the reduction of disulfide bonds in hair proteins . This process is known as thioglycolysis . The reduction of these bonds leads to a change in the protein structure, which can have downstream effects such as hair straightening or removal .

Pharmacokinetics

It is known that tga is a small molecule that is miscible with polar organic solvents , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of TGA’s action primarily involve changes in hair protein structure. By breaking the disulfide bonds in the cortex of hair, TGA can cause the hair to straighten or be removed . This is the basis for its use in chemical depilatories and permanent wave solutions .

Action Environment

The action of TGA can be influenced by environmental factors. For example, TGA is readily oxidized by air, especially at higher pH . This can affect its stability and efficacy. Moreover, TGA is known to oxidize faster in the presence of water . Therefore, the storage and application conditions of TGA can significantly impact its action.

Safety and Hazards

Thioglycolic acid is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is harmful to aquatic life . It can cause severe burns and chemical injuries when it comes in contact with the skin, eye, digestive, or respiratory tracts .

Future Directions

Thioglycolic acid has potential future applications in the field of nanotechnology. Thiolated nanoparticles, which can be produced using this compound, are being explored for various biomedical applications . These include drug delivery, diagnostics, biosensing, and more .

Biochemical Analysis

Biochemical Properties

Thioglycolic acid possesses two reactive functional groups: a thiol (mercapto) group and a carboxylic acid group . This bifunctionality allows it to participate in various biochemical reactions, forming diverse products. This compound readily forms salts with both its carboxylate and thiol groups . These include metal salts, esters, amides, anilides, and thioethers .

Cellular Effects

This compound has been shown to be a chemical of high toxicity, which can be absorbed through intact skin and cause damage to organs or systems in animals . It has been reported that this compound can affect the reproductive function of hairdressers due to long-term exposure .

Molecular Mechanism

This compound, usually as its dianion, forms complexes with metal ions . Such complexes have been used for the detection of iron, molybdenum, silver, and tin . This compound reacts with diethyl acetylmalonate to form acetylmercaptoacetic acid and diethyl malonate, the reducing agent in the conversion of Fe(III) to Fe(II) .

Temporal Effects in Laboratory Settings

This compound has been reported to undergo oxidation, even upon exposure to air . Concentrated solutions (80%) of this compound undergo condensation reactions to yield linear and cyclic polycondensation products .

Dosage Effects in Animal Models

In a study, superovulated female mice were percutaneously treated with different doses of this compound . The study found that the number of ovulated oocytes decreased, abnormal spindle configurations were induced, and the parthenogenetic activation of ovulated oocytes was inhibited .

Transport and Distribution

It is known that this compound can be absorbed through intact skin .

Subcellular Localization

It is known that this compound can be absorbed through intact skin and cause damage to organs or systems in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioglycolic acid is typically synthesized by reacting chloroacetic acid with alkali metal hydrosulfides (such as sodium hydrosulfide or potassium hydrosulfide) in an aqueous medium . The reaction can be represented as follows:

ClCH2COOH+NaHSHSCH2COOH+NaCl\text{ClCH}_2\text{COOH} + \text{NaHS} \rightarrow \text{HSCH}_2\text{COOH} + \text{NaCl} ClCH2​COOH+NaHS→HSCH2​COOH+NaCl

Industrial Production Methods: In industrial settings, this compound can also be produced via the Bunte salt method, which involves the reaction of sodium thiosulfate with chloroacetic acid to form a Bunte salt, followed by acid hydrolysis :

ClCH2COOH+Na2S2O3Na[O\text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{Na}[O ClCH2​COOH+Na2​S2​O3​→Na[O

Properties

IUPAC Name

2-sulfanylacetic acid
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InChI

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)
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InChI Key

CWERGRDVMFNCDR-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)S
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Molecular Formula

C2H4O2S, Array
Record name THIOGLYCOLIC ACID
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Related CAS

150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1])
Record name Mercaptoacetic acid
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DSSTOX Substance ID

DTXSID8026141
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Molecular Weight

92.12 g/mol
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Physical Description

Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]
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Record name Acetic acid, 2-mercapto-
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Boiling Point

248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg
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Flash Point

235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible
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Density

1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32
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Vapor Density

3.18 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg
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Impurities

Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively.
Record name MERCAPTOACETIC ACID
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Color/Form

Colorless liquid, Clear, colorless liquid, Water-white liquid

CAS No.

68-11-1
Record name THIOGLYCOLIC ACID
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Melting Point

2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F
Record name THIOGLYCOLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does Thioglycolic acid interact with hair fibers during permanent waving?

A1: this compound acts as a reducing agent, breaking down the disulfide bonds within the keratin protein structure of hair fibers. [] This weakens the hair, allowing it to be reshaped by curlers. Subsequent oxidation with a neutralizing agent reforms these disulfide bonds in the new configuration, resulting in a permanent wave. [, ]

Q2: Beyond hair treatments, what other biological targets does this compound interact with?

A2: Research shows this compound can bind to cysteine residues in mucus glycoproteins. This interaction forms the basis for its mucoadhesive properties, making it a promising excipient in drug delivery systems. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C2H4O2S and a molecular weight of 92.12 g/mol.

Q4: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A4: Researchers utilize various spectroscopic methods, including UV-Vis, IR, NMR (1H and 13C), and fluorescence spectroscopy, to characterize this compound and its derivatives. These techniques provide insights into the compound's structure, bonding, and interactions with other molecules. [, , , , ]

Q5: How does the stability of this compound-capped quantum dots (QDs) vary with pH?

A5: Studies on cadmium-free AgInS/ZnS QDs stabilized with this compound show optimal colloidal stability in buffer solutions with a pH range of 6.0 to 9.5. [] Stability decreases in more acidic environments.

Q6: Can this compound be incorporated into liposomes for drug delivery applications, and what are the benefits?

A6: Yes, this compound can be successfully encapsulated within liposomes, enhancing its penetration into hair fibers during perming treatments. This encapsulation method may also minimize potential damage to the hair structure. []

Q7: Does this compound participate in any known catalytic reactions?

A7: While this compound itself is not a widely recognized catalyst, it plays a crucial role as a ligand in the synthesis of TiO2 spheres with controlled size and high surface charge density. These TiO2 spheres have potential applications in 3D photonic crystals. []

Q8: Are there any reported computational studies focusing on this compound interactions?

A8: While the provided research papers do not detail specific computational studies on this compound, researchers often employ computational chemistry techniques to model its interactions with biological targets like cysteine residues or to understand its behavior in different chemical environments.

Q9: How do structural modifications of this compound derivatives impact their metal chelating abilities?

A9: Research on metal chelates of ethanediylidenetetrathiotetraacetic acid (ETTA) and other this compound derivatives suggests that modifications influencing the sulfur atom and carboxyl group's availability directly impact the strength and stability of the metal complexes formed. []

Q10: What strategies are employed to enhance the stability and delivery of this compound in various applications?

A10: To improve this compound's stability and delivery, researchers utilize methods like:

  • Encapsulation in liposomes: Protects the compound and facilitates controlled release. []
  • Chemical modification: Creating derivatives with enhanced stability or target specificity. []

Q11: What safety considerations are associated with this compound use in cosmetic and industrial applications?

A11: Due to its potential to cause skin and eye irritation, as well as respiratory sensitization, this compound usage is regulated in many countries. Manufacturers and researchers must adhere to specific safety guidelines to minimize risks associated with its handling and application.

Q12: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems?

A12: While the provided research focuses mainly on the chemical properties and applications of this compound, information regarding its detailed pharmacokinetic profile is limited. Further research is needed to fully understand its ADME characteristics.

Q13: Have any in vivo studies been conducted to evaluate the efficacy of this compound in treating specific conditions?

A13: The provided research highlights this compound's use in hair perming and its potential in drug delivery. While there's mention of animal models in the context of quantum dot toxicity, [] specific in vivo efficacy studies on this compound itself are not detailed in the provided materials.

Q14: Are there any known mechanisms of resistance associated with this compound?

A14: The provided research primarily focuses on this compound's chemical properties and applications in hair treatments and material science. Information about resistance mechanisms, typically relevant in a biological or pharmacological context, is not discussed within these papers.

Q15: How do the properties of chitosan-Thioglycolic acid conjugates make them suitable for drug delivery applications?

A16: Chitosan-Thioglycolic acid conjugates exhibit enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine moieties in mucus glycoproteins. [] This mucoadhesion makes them promising carriers for targeted drug delivery to mucosal surfaces.

Q16: Are there any known biomarkers associated with this compound exposure or its effects?

A16: The provided research does not delve into biomarkers specifically related to this compound exposure. Further studies are required to explore potential biomarkers for assessing its effects on biological systems.

Q17: What analytical techniques are employed to determine this compound concentration in various samples?

A18: Researchers utilize techniques like high-pressure liquid chromatography (HPLC) with UV detection for quantifying this compound in samples like hair waving fluids and depilatories. [] Additionally, fluorescence quenching assays using CdTe quantum dots can determine trace amounts of this compound in complex matrices like red mud. []

Q18: What are the environmental implications of using and disposing of this compound?

A19: While this compound offers benefits in various applications, responsible waste management is crucial. Alternatives for its synthesis, such as electroreduction methods, can minimize environmental impact by reducing the use of hazardous chemicals like zinc powder. [, ]

Q19: How does this compound's solubility in different solvents influence its applications?

A19: this compound's solubility in both water and organic solvents allows for its versatile use in various applications, ranging from cosmetic formulations to the synthesis of nanomaterials.

Q20: How do researchers ensure the accuracy and reliability of this compound quantification methods?

A21: Analytical techniques for this compound determination undergo rigorous validation processes to ensure accuracy, precision, and specificity. This includes establishing calibration curves, determining detection limits, and assessing recovery rates from various matrices. [, ]

Q21: What quality control measures are essential in the production and use of this compound?

A21: To ensure the quality and safety of this compound, stringent quality control measures are crucial throughout its production, storage, and usage. These include monitoring purity levels, controlling storage conditions to maintain stability, and adhering to safety regulations during handling.

Q22: What are some potential alternatives to this compound in hair perming solutions?

A29: Cysteine is another reducing agent used in hair perming formulations, offering a gentler alternative to this compound-based solutions. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.